tri-Boc-hydrazinoacetic acid

Catalog No.
S3011169
CAS No.
261380-41-0
M.F
C17H30N2O8
M. Wt
390.433
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tri-Boc-hydrazinoacetic acid

CAS Number

261380-41-0

Product Name

tri-Boc-hydrazinoacetic acid

IUPAC Name

2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Molecular Formula

C17H30N2O8

Molecular Weight

390.433

InChI

InChI=1S/C17H30N2O8/c1-15(2,3)25-12(22)18(10-11(20)21)19(13(23)26-16(4,5)6)14(24)27-17(7,8)9/h10H2,1-9H3,(H,20,21)

InChI Key

FSRNHDLQBNOYJK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Solubility

not available

Peptide and Peptidomimetic Synthesis

TBHA serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its hydrazinocarbonyl functionality allows for coupling with amino acid derivatives to create peptide chains. The tri-Boc (tert-butyloxycarbonyl) protecting groups on the molecule ensure chemoselective manipulation during peptide assembly. These protecting groups can be selectively removed under specific conditions to unveil the desired functionalities for further reactions. ()

Here are some examples of how TBHA is used in peptide synthesis:

  • Introduction of a hydrazinocarbonyl moiety into peptides for studying protein-protein interactions. ()
  • Development of peptidomimetics with improved stability and biological activity compared to natural peptides. ()

Enzyme Inhibition Studies

Studies suggest that TBHA exhibits inhibitory effects on specific enzymes. Research has shown its potential to inhibit enzymes like cyclooxygenase (COX) and thromboxane A2 synthase (TXAS). COX enzymes are involved in the production of inflammatory mediators like prostaglandins, while TXAS plays a role in platelet aggregation. ()

Tri-Boc-hydrazinoacetic acid is a chemical compound characterized by the presence of three tert-butyloxycarbonyl (Boc) protecting groups on the hydrazinoacetic acid structure. Its molecular formula is C₁₁H₁₅N₃O₄, and it has a CAS number of 261380-41-0. This compound is primarily utilized in organic synthesis, particularly in peptide coupling reactions, due to its ability to protect the hydrazine functional group while facilitating the formation of amide bonds.

The primary reaction involving tri-Boc-hydrazinoacetic acid is its use in peptide coupling. In this process, the carboxylic acid group of tri-Boc-hydrazinoacetic acid is activated using coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DIC) combined with hydroxybenzotriazole (HOBt). The activated ester formed can react with amine groups from peptides or amino acids, leading to the incorporation of the hydrazinoacetyl moiety into larger peptide structures

While specific biological activities of tri-Boc-hydrazinoacetic acid are not extensively documented, its derivatives and related compounds have been studied for their roles in drug design and development. Hydrazine derivatives are known for their potential antitumor and antimicrobial properties. The incorporation of hydrazine into biological molecules can enhance their pharmacological profiles, making tri-Boc-hydrazinoacetic acid a valuable building block in medicinal chemistry

Tri-Boc-hydrazinoacetic acid can be synthesized through several methods: